molecular formula C₂₂H₂₅N₃O₂S B1662723 2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one CAS No. 101387-97-7

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one

Cat. No. B1662723
M. Wt: 395.5 g/mol
InChI Key: RUTMNCYLHDVUCJ-UHFFFAOYSA-N
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Description

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one, also known as MMBI, is a novel chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. MMBI is a member of the benzimidazole family of compounds, which are known for their diverse biological activities, including antiviral, anticancer, and antifungal properties. In

Scientific research applications

Preparation and Configuration Studies

  • Preparation and Absolute Configurations of Optical Isomers: This compound has been used in the preparation of optical isomers, specifically in the context of proton pump inhibitors. The isomers' absolute configurations were determined using X-ray crystallographic analysis (Nochi et al., 1996).

Microbial Synthesis

  • Microbial Synthesis for Proton Pump Inhibition: Over 650 microorganisms were examined for their ability to oxidize this compound into a useful proton pump inhibitor. The most effective organism identified was Cunninghamella echinulata, which facilitated the exclusive formation of a specific enantiomer (Yoshida et al., 2001).

Synthesis and Characterization

  • Synthesis and Characterization: The compound was synthesized using 2-mercapto-1H-benzimidazole and other materials, yielding a total yield of 66%. Its structure was confirmed through IR, 1H NMR, and MS analysis (Wang Jin-min, 2007).

Antiprotozoal Activity

  • Synthesis and Antiprotozoal Activity: New derivatives were synthesized and showed strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds exhibited better activity than metronidazole, a commonly used drug for these parasites (Pérez‐Villanueva et al., 2013).

Antibacterial Effects

  • Preparation and Antibacterial Effect: The compound was synthesized and evaluated for its antibacterial activity. It showed effectiveness against Gram-positive bacteria, providing insights into its potential use in antibacterial treatments (Tavman et al., 2009).

properties

IUPAC Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-12-17(23-8-7-18(12)27-6)11-28-20-24-15-9-13-14(10-16(15)25-20)22(4,5)19(26)21(13,2)3/h7-10H,11H2,1-6H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTMNCYLHDVUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one

Synthesis routes and methods I

Procedure details

A solution of 4.4 g (0.011 mol) of 5,7-dihydro-5,5,7,7-tetramethyl-2-[[(3-methyl -4-nitro-2-pyridyl)methyl)thio]indeno[5,6-d]imidazol-6(1H)-one in 100 ml of abs. methanol is treated with 3 g of sodium methylate, whereupon the mixture is boiled at reflux for 18 houre under argon. After concentrating the reaction mixture in vacuo the residue is treated with methylene chloride, whereupon the mixture is buffered by means of glacial acetic acid; the methylene chloride phase is extracted several times with a sodium bicarbonate solution, dried and evaporated. By recrystallisation from ethyl acetate there is obtained 5,7-dihydro-2-[[(4-methoxy-3 -methyl-2-pyridyl)methyl]thio]-5,5,7,7-tetramethylindeno[5,6-d]imidazol-6(1H)-one of melting point 222°-226°.
Name
5,7-dihydro-5,5,7,7-tetramethyl-2-[[(3-methyl -4-nitro-2-pyridyl)methyl)thio]indeno[5,6-d]imidazol-6(1H)-one
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 690 mg of 2-chloromethyl-3-methyl-4--methoxypyridine and 400 mg of 5,7-dihydro-2-mercapto-5,5,7, 7-tetramethylindeno[5,6-d]imidazol-6(lH)-one in 40 ml of absolute acetone was treated with 1.9 g of finely ground potassium carbonate, whereupon the mixture was stirred at room temperature under argon for 18 hours. After concentrating the mixture in vacuo the residue was chromatographed on silica gel with methylene chloride/ethyl acetate (10:1) as the elution agent, the medium pressure flash chromatography method being used and the pressure being produced with nitrogen gas. By recrystallization from ethyl acetate/ ether there was obtained 5,7-dihydro-2-[[(4-methoxy-3-methyl-2 -pyridyl)methyl]thio]-5,5,7,7-tetramethylindeno[5,6-d]imidazol-6(lH)-one of melting point 218-220° .
Quantity
690 mg
Type
reactant
Reaction Step One
Name
5,7-dihydro-2-mercapto-5,5,7, 7-tetramethylindeno[5,6-d]imidazol-6(lH)-one
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Cc1c([N+](=O)[O-])ccnc1CSc1nc2cc3c(cc2[nH]1)C(C)(C)C(=O)C3(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one
Reactant of Route 2
Reactant of Route 2
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one
Reactant of Route 3
Reactant of Route 3
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one
Reactant of Route 4
Reactant of Route 4
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one
Reactant of Route 5
Reactant of Route 5
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one
Reactant of Route 6
Reactant of Route 6
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one

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